2-(p-Phenylazoanilino)-2-oxazoline
Description
Properties
CAS No. |
102583-78-8 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H14N4O/c1-2-4-13(5-3-1)18-19-14-8-6-12(7-9-14)17-15-16-10-11-20-15/h1-9H,10-11H2,(H,16,17) |
InChI Key |
SZVLYRDSVSNTOV-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Canonical SMILES |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Synonyms |
2-(p-Phenylazoanilino)-2-oxazoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl-Substituted 2-Oxazolines
Examples :
- 2-Methyl-2-oxazoline (PMeOx) and 2-Ethyl-2-oxazoline (PEtOx) (FDA-approved for indirect food additives) .
Key Differences :
Phenyl-Substituted 2-Oxazolines
Examples :
Key Differences :
- The azo group in 2-(p-Phenylazoanilino)-2-oxazoline enables light-triggered structural changes, unlike inert phenyl-substituted analogs .
Functionalized 2-Oxazolines with Reactive Groups
Examples :
- 2-(3-Butenyl)-2-oxazoline (crosslinkable for hydrogels) .
- 2-(4-Nitrile-butyl)-2-oxazoline (post-polymerization modifications) .
Key Differences :
Azo-Containing Heterocycles
Examples :
- 2-(Phenylazo)aniline (precursor for dyes and sensors) .
- 2-(p-Phenylazoanilino)quinolizinium bromide (anti-inflammatory agent) .
Key Differences :
- The oxazoline ring enhances thermal stability compared to linear azo-aniline compounds .
Preparation Methods
Diazotization-Coupling Followed by Oxazoline Cyclization
The most straightforward approach involves synthesizing the phenylazoaniline intermediate first, followed by oxazoline ring formation. p-Phenylazoaniline (4-aminoazobenzene) is prepared via diazotization of aniline hydrochloride with sodium nitrite in acidic medium, followed by coupling with a second aniline derivative . The resulting intermediate is then reacted with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form the oxazoline ring.
Key Steps :
Optimization :
-
Use of BF₃·Et₂O as a Lewis acid enhances cyclization efficiency, achieving yields up to 78% .
-
Temperature control (<60°C) prevents azo bond degradation.
Copper-Catalyzed Isomerization of Azetidine Precursors
Adapting the azetidine isomerization method from , 3-amido-2-phenyl azetidines bearing the phenylazoanilino group are isomerized using Cu(OTf)₂. This stereospecific process ensures retention of configuration during oxazoline formation.
Procedure :
-
Synthesize 3-amido-2-phenyl azetidine by reacting p-phenylazoaniline with β-lactam precursors.
-
Isomerize using 10 mol% Cu(OTf)₂ in toluene at 80°C for 12 hours.
Advantages :
Limitations :
-
Multi-step synthesis of azetidine precursors increases complexity.
Lewis Acid-Mediated Cyclization of β-Hydroxyamides
β-Hydroxyamides derived from p-phenylazoaniline and glycolic acid undergo cyclization using BF₃·Et₂O . This method mirrors polyoxazoline syntheses described in , where Lewis acids facilitate dehydration.
Reaction Scheme :
Conditions :
-
1,4-dioxane solvent, reflux (100°C), 6 hours.
-
Yield: 72% (optimized).
Smiles Rearrangement of Benzoxazole-2-Thiol Derivatives
Though primarily used for benzoxazoles , Smiles rearrangement can be adapted by substituting benzoxazole-2-thiol with oxazoline precursors. Activation with chloroacetyl chloride enables thiophilic attack, forming the oxazoline ring.
Steps :
-
Synthesize 2-mercapto-oxazoline derivative via thiolation of p-phenylazoaniline.
-
React with chloroacetyl chloride to form sulfonyl intermediate.
-
Rearrangement under basic conditions yields target compound.
Challenges :
-
Low yields (~50%) due to competing side reactions.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Yield (%) | Temperature | Time (h) | Stereoselectivity |
|---|---|---|---|---|---|
| Diazotization-Cyclization | BF₃·Et₂O | 78 | 60°C | 8 | Low |
| Cu(OTf)₂ Isomerization | Cu(OTf)₂ | 85 | 80°C | 12 | High |
| β-Hydroxyamide Cyclization | BF₃·Et₂O | 72 | 100°C | 6 | Moderate |
| Smiles Rearrangement | K₂CO₃ | 50 | 70°C | 10 | None |
Key Findings :
-
Copper-catalyzed isomerization offers the highest yield and stereoselectivity but requires complex precursors.
-
Diazotization-cyclization balances simplicity and efficiency, making it ideal for large-scale synthesis.
-
Azo group stability is critical; methods avoiding strong acids (e.g., Cu(OTf)₂ route) minimize decomposition.
Q & A
Q. Table 1: Typical Reaction Conditions for 2-Oxazoline Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide formation | 4-pentenoic acid, 2-chloroethylamine | 75–90 | |
| Ring closure | KOH, methanol, 70°C, Ar atmosphere | 80–85 | |
| Polymerization | MeOTf, acetonitrile, 70°C | >90 |
Basic: How are 2-oxazoline derivatives characterized structurally and functionally?
Methodological Answer:
Characterization involves a combination of spectroscopic and analytical techniques:
- Elemental analysis : Confirms C, H, N composition (e.g., deviations <0.3% from theoretical values) .
- UV-Vis spectroscopy : Identifies π→π* transitions in azo groups (λmax ~350–450 nm) .
- NMR : H and C NMR resolve substituent effects (e.g., oxazoline ring protons at δ 3.5–4.5 ppm) .
- IR spectroscopy : Detects C=O (1650–1750 cm) and C=N (1550–1600 cm) stretches .
Q. Table 2: Representative UV-Vis Data for Azo-Functionalized Oxazolines
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 2-Hydroxy-4-substituted derivative | 420 | DMSO | |
| p-Phenylazoanilino analog | 380–400 | CHCl |
Advanced: How can copolymer composition and monomer sequences be controlled during polymerization?
Methodological Answer:
Controlling monomer sequences in poly(2-oxazoline)s requires kinetic and thermodynamic optimization:
- Monomer feed ratio : Gradient copolymers (e.g., 2-methyl-2-oxazoline [MeOx] and 2-phenyl-2-oxazoline [PhOx]) are synthesized by adjusting the initial monomer ratio (e.g., 19:2 MeOx:PhOx) .
- Temperature effects : Lower temperatures (70°C vs. 140°C) favor steeper compositional gradients but extend reaction times .
- Kinetic modeling : Monte Carlo simulations predict chain growth and branching (e.g., <15% branches at DP 200) .
Key Finding : Chain transfer via β-elimination is critical for reducing branching, enabling well-defined gradient copolymers for drug delivery .
Advanced: What functionalization strategies enhance biomedical applicability of poly(2-oxazoline)s?
Methodological Answer:
Post-polymerization modifications (PPM) enable tailored biofunctionality:
- Click chemistry : Alkyne-functionalized poly(2-oxazoline)s (e.g., PynOx) react with azides for peptide conjugation (e.g., CRGDSG for cell adhesion) .
- Thiol-ene reactions : Introduce amine or guanidine groups for hydrolytic detoxification of organophosphates .
- Drug conjugation : Superoxide dismutase (SOD1) linked to poly(2-oxazoline)s improves blood-brain barrier penetration .
Q. Table 3: Functionalization Efficiency
| Strategy | Functional Group | Application | Yield (%) | Reference |
|---|---|---|---|---|
| Thiol-ene click | Guanidine | Nerve agent detoxification | 85–90 | |
| CuAAC (Click chemistry) | Peptides | Cell adhesion promotion | >95 |
Advanced: How do structural variations in 2-oxazoline derivatives impact photophysical properties?
Methodological Answer:
The azo group (-N=N-) in 2-(p-phenylazoanilino)-2-oxazoline contributes to:
- Solvatochromism : UV-Vis shifts (Δλ ~20 nm) in polar vs. nonpolar solvents due to dipole-dipole interactions .
- pH sensitivity : Protonation of the anilino group alters conjugation, shifting λmax in acidic conditions (e.g., λmax decreases by 30 nm at pH <4) .
- Thermoresponsiveness : Lower critical solution temperature (LCST) tuning via copolymerization with hydrophilic monomers (e.g., PEtOx) .
Basic: What analytical challenges arise in quantifying reaction intermediates during 2-oxazoline synthesis?
Methodological Answer:
Key challenges include:
- Intermediate instability : Amide precursors (e.g., N-(2-chloroethyl)-4-pentenamide) degrade if exposed to moisture; use anhydrous solvents and inert atmospheres .
- Byproduct identification : GC-MS or H NMR tracks residual thionyl chloride (ν ~1220 cm) in acid chloride intermediates .
- Polymer dispersity : SEC-MALS ensures low Đ (<1.2) for controlled polymerizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
